1,2,3,4-Tetra-O-acetyl-beta-D-glucopyranose
Overview
Description
1,2,3,4-Tetra-O-acetyl-beta-D-glucopyranose is a carbohydrate derivative commonly used in organic synthesis. It is a protected form of D-glucose, where the hydroxyl groups are acetylated. This compound is often utilized in the synthesis of disaccharides and D-glucose-6-phosphate .
Biochemical Analysis
Biochemical Properties
1,2,3,4-Tetra-O-acetyl-beta-D-glucopyranose plays a crucial role in biochemical reactions, particularly in the synthesis of glycosides, oligosaccharides, and glycoconjugates. The compound interacts with various enzymes, such as glycosyltransferases and glycosidases, which are involved in the formation and hydrolysis of glycosidic bonds. These interactions are essential for studying glycosylation mechanisms and the stereochemistry of glycosidic bonds . Additionally, phosphorylated derivatives of this compound have been valuable in the study of substrates for inositol synthase .
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. The compound’s role in glycosylation mechanisms affects the formation of glycoproteins and glycolipids, which are crucial for cell signaling and communication. By modulating the activity of glycosyltransferases and glycosidases, this compound can impact the expression of genes involved in carbohydrate metabolism and biosynthesis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with enzymes and other biomolecules. The acetyl groups on the glucose molecule protect the hydroxyl groups during synthetic reactions, allowing for selective deprotection and further functionalization. This protection is crucial for studying the specificity and kinetics of glycosyltransferases and glycosidases, providing insights into carbohydrate metabolism and biosynthesis . Additionally, the compound’s role in the synthesis of disaccharides and D-glucose-6-phosphate highlights its importance in biochemical pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is stable under standard storage conditions, but its acetyl groups can be hydrolyzed over time, leading to the formation of beta-D-glucopyranose. Long-term studies have shown that the compound’s stability is crucial for its effectiveness in synthetic reactions and enzymatic assays .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound is generally well-tolerated and does not exhibit significant toxic effects. At high doses, it can cause adverse effects, including toxicity and disruption of cellular functions. Studies have shown that there is a threshold effect, where the compound’s impact on cellular processes becomes more pronounced at higher concentrations .
Metabolic Pathways
This compound is involved in several metabolic pathways, including the synthesis of glycosides, oligosaccharides, and glycoconjugates. The compound interacts with enzymes such as glycosyltransferases and glycosidases, which are essential for the formation and hydrolysis of glycosidic bonds. These interactions affect metabolic flux and metabolite levels, providing insights into carbohydrate metabolism and biosynthesis .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions influence the compound’s localization and accumulation, affecting its activity and function. The acetyl groups on the glucose molecule enhance its solubility and stability in organic solvents, facilitating its transport and distribution within cells .
Subcellular Localization
This compound is localized in specific subcellular compartments, where it exerts its activity and function. The compound’s acetyl groups act as targeting signals, directing it to specific organelles and compartments within the cell. Post-translational modifications, such as acetylation, play a crucial role in the compound’s subcellular localization and its interactions with biomolecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2,3,4-Tetra-O-acetyl-beta-D-glucopyranose can be synthesized through the acetylation of D-glucose. The process typically involves the reaction of D-glucose with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under mild conditions, usually at room temperature, to yield the acetylated product .
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar acetylation process but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
1,2,3,4-Tetra-O-acetyl-beta-D-glucopyranose undergoes various chemical reactions, including:
Hydrolysis: The acetyl groups can be hydrolyzed under acidic or basic conditions to yield D-glucose.
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Substitution: The acetyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic aqueous solutions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed
Hydrolysis: D-glucose.
Oxidation: Carboxylic acids.
Substitution: Various substituted glucopyranose derivatives.
Scientific Research Applications
1,2,3,4-Tetra-O-acetyl-beta-D-glucopyranose has several applications in scientific research:
Chemistry: Used in the synthesis of complex carbohydrates and glycosides.
Biology: Serves as a substrate for enzymatic studies and the synthesis of biologically active molecules.
Medicine: Utilized in the development of prodrugs and drug delivery systems.
Industry: Employed in the production of surfactants and other specialty chemicals.
Mechanism of Action
The mechanism of action of 1,2,3,4-Tetra-O-acetyl-beta-D-glucopyranose involves its hydrolysis to release D-glucose, which can then participate in various metabolic pathways. The acetyl groups protect the hydroxyl functionalities, allowing selective reactions to occur at other positions on the glucose molecule .
Comparison with Similar Compounds
Similar Compounds
- 1,2,3,4-Tetra-O-acetyl-alpha-D-glucopyranose
- 2,3,4,6-Tetra-O-acetyl-D-galactopyranose
- 2,3,4,6-Tetra-O-benzyl-D-glucopyranose
Uniqueness
1,2,3,4-Tetra-O-acetyl-beta-D-glucopyranose is unique due to its specific beta-anomeric configuration, which influences its reactivity and interaction with enzymes. This configuration distinguishes it from its alpha-anomer and other acetylated sugars .
Properties
IUPAC Name |
[4,5,6-triacetyloxy-2-(hydroxymethyl)oxan-3-yl] acetate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20O10/c1-6(16)20-11-10(5-15)24-14(23-9(4)19)13(22-8(3)18)12(11)21-7(2)17/h10-15H,5H2,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FEQXFAYSNRWXDW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1C(OC(C(C1OC(=O)C)OC(=O)C)OC(=O)C)CO | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20O10 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10927032 | |
Record name | 1,2,3,4-Tetra-O-acetylhexopyranose | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10927032 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
348.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13100-46-4 | |
Record name | NSC409250 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=409250 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1,2,3,4-Tetra-O-acetylhexopyranose | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10927032 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of 1,2,3,4-Tetra-O-acetyl-beta-D-glucopyranose in plant-fungus interactions?
A1: Research suggests that this compound, as part of the FGA mixture, might play a role in enhancing plant defense mechanisms against fungal pathogens. [] Specifically, it was observed to inhibit fungal growth in vitro and, when applied to plants, delayed lesion development caused by fungal infection. [] This protective effect may be linked to the compound's ability to induce the synthesis of defensive compounds in plants, such as flavonoids and phenolic compounds. []
Q2: Can this compound act as an intermediate in chemical reactions?
A2: Yes, this compound has been identified as an intermediate in the sulfuric acid-catalyzed acetylation of carbohydrates. [] Kinetic studies and observation of intermediates confirmed its role in the reaction pathway, which involves the formation of a 6-sulfate ester followed by its acetolysis to produce glucose pentaacetate. []
Q3: Is there structural information available for this compound?
A3: Yes, the crystal structure of anhydrous this compound has been determined at 292 K. [] The study revealed a corrugated layer arrangement of the molecules, held together by partial connectivity due to disorder in the OH group. []
Q4: Has this compound been used in the synthesis of more complex molecules?
A4: Yes, this compound serves as a valuable building block in carbohydrate chemistry. For instance, it was employed in the synthesis of (1→6)-linked disaccharides, which are important targets for protein modification. [] The compound's versatility stems from its ability to undergo glycosylation reactions, enabling the creation of diverse disaccharide structures. []
Q5: Are there any studies on the potential use of this compound derivatives in medicinal chemistry?
A5: While not directly utilizing this compound, research explored the synthesis and biological activity of ferrocenyl carbohydrate conjugates. [] These conjugates incorporated various monosaccharide derivatives, highlighting the potential of sugar-based molecules in drug development. [] Though not directly studied, this research avenue suggests possibilities for exploring the medicinal chemistry potential of this compound derivatives.
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